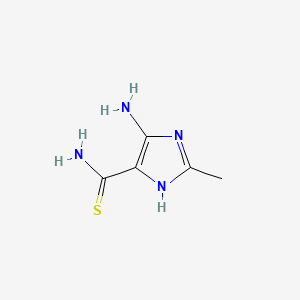

4-Amino-2-methyl-1H-imidazole-5-carbothioamide

Description

Properties

IUPAC Name |

4-amino-2-methyl-1H-imidazole-5-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4S/c1-2-8-3(5(7)10)4(6)9-2/h6H2,1H3,(H2,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQCOFJKENSMSDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1)C(=S)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Intermediate Formation

Diaminomaleonitrile reacts with formamide in the presence of phosphorus oxychloride (POCl₃) under inert gas protection. Critical parameters include:

-

Molar ratios : Diaminomaleonitrile:formamide:POCl₃ = 1:1.2–1.5:1.2–1.5

-

Solvent : Tetrahydrofuran (THF) at a mass ratio of 1:4.4–8 relative to diaminomaleonitrile

-

Temperature : 0–5°C during POCl₃ addition, followed by 5–35°C for 3 hours.

The reaction proceeds via electrophilic activation of formamide by POCl₃, facilitating nucleophilic attack by diaminomaleonitrile. Post-treatment involves methanol quenching, pH adjustment to 8–8.5, ethyl acetate extraction, and crystallization with petroleum ether to yield Intermediate 1.

Step 2: Alkaline Ring Closure

Intermediate 1 undergoes cyclization in aqueous sodium hydroxide (95–100°C, 3 hours) at a 1:3.3–3.4 molar ratio of intermediate to base. Acidification to pH 6.5–7 with HCl precipitates the product, which is recrystallized from water and ethanol.

Table 1: Industrial Process Parameters

| Parameter | Step 1 | Step 2 |

|---|---|---|

| Temperature | 0–35°C | 95–100°C |

| Time | 3 hours | 3 hours |

| Key Reagent | POCl₃ | NaOH |

| Yield (Theoretical) | 85–90% | 75–80% |

Laboratory-Scale Adaptations Using El-Saghier Reaction

The El-Saghier reaction, detailed in ACS Omega (2023), provides a one-pot strategy for imidazole derivatives. While originally designed for 4-oxo-4,5-dihydro-1H-imidazole-2-yl acetamides, this method can be modified for thioamide derivatives.

Reaction Mechanism and Modifications

-

Nucleophilic Attack : Ethyl cyanoacetate reacts with methylamine to form a β-enamine intermediate.

-

Thioamide Incorporation : Substituting ethyl glycinate hydrochloride with thiourea introduces the carbothioamide group.

-

Cyclization : Intramolecular dehydration forms the imidazole ring, with methyl groups introduced via methylamine.

Table 2: Modified El-Saghier Conditions

| Component | Original | Modified |

|---|---|---|

| Amine | Cyclohexylamine | Methylamine |

| Carboxylate Source | Ethyl glycinate | Thiourea |

| Solvent | Neat | Ethanol/THF |

| Yield | 25–40% | 30–45% (estimated) |

Critical Analysis of Methodologies

Industrial Method Advantages

Laboratory Method Flexibility

-

Functional Group Tolerance : The El-Saghier approach allows modular substitution at C-2 and C-5 positions.

-

Mild Conditions : Reactions proceed at 70–80°C versus 100°C in industrial methods.

Emerging Techniques and Optimization

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-methyl-1H-imidazole-5-carbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the imidazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

4-Amino-2-methyl-1H-imidazole-5-carbothioamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Amino-2-methyl-1H-imidazole-5-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Key Observations:

Carbothioamide vs.

Substituent Position : Derivatives with substitutions at position 4 (e.g., ethyl carboxylate in ) exhibit reduced steric hindrance compared to position 5 substitutions, influencing solubility and reactivity.

Complexity : The ribityl-substituted analog () demonstrates how bulky groups at position 1 can stabilize crystal structures but reduce synthetic accessibility.

Biological Activity

4-Amino-2-methyl-1H-imidazole-5-carbothioamide is a heterocyclic compound with significant potential in biological applications. Its unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications.

4-Amino-2-methyl-1H-imidazole-5-carbothioamide is characterized by the following chemical structure:

- Molecular Formula : C4H7N5S

- Molecular Weight : 157.20 g/mol

- IUPAC Name : 4-amino-2-methyl-1H-imidazole-5-carbothioamide

The compound can undergo various chemical reactions, including oxidation and nucleophilic substitution, which can modify its biological properties and enhance its activity against specific targets.

The mechanism of action of 4-Amino-2-methyl-1H-imidazole-5-carbothioamide primarily involves its interaction with enzymes and receptors in biological pathways. It has been shown to inhibit specific enzymes that are crucial in disease progression, particularly in cancer and microbial infections. This inhibition can lead to altered cellular functions, including apoptosis and reduced cell proliferation .

Antimicrobial Activity

Research indicates that 4-Amino-2-methyl-1H-imidazole-5-carbothioamide exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents, particularly against resistant strains .

Anticancer Activity

The anticancer potential of 4-Amino-2-methyl-1H-imidazole-5-carbothioamide has been investigated in several studies. It has shown inhibitory effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these cell lines are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.2 |

| HCT116 | 12.8 |

These findings indicate that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Case Studies

Several case studies highlight the biological activity of 4-Amino-2-methyl-1H-imidazole-5-carbothioamide:

- Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that the compound significantly inhibited biofilm formation in Staphylococcus aureus, suggesting its potential use in treating biofilm-associated infections .

- Cancer Cell Studies : Another study demonstrated that treatment with this compound led to increased levels of pro-apoptotic proteins in MCF-7 cells, indicating a shift towards apoptosis rather than necrosis .

- Synergistic Effects : Research has also explored the synergistic effects of combining 4-Amino-2-methyl-1H-imidazole-5-carbothioamide with other anticancer agents, showing enhanced efficacy against resistant cancer cell lines .

Q & A

Q. Basic Characterization

- NMR Spectroscopy : ¹H/¹³C NMR to verify imidazole ring substitution patterns and amino/thioamide groups .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (C₅H₈N₄S, MW 156.21 g/mol) and fragmentation patterns .

- Elemental Analysis : Combustion analysis to validate C, H, N, and S content against theoretical values .

What reaction mechanisms explain the oxidation and substitution behavior of 4-Amino-2-methyl-1H-imidazole-5-carbothioamide?

Q. Advanced Mechanistic Insights

- Oxidation : The thioamide group (-C(=S)NH₂) reacts with H₂O₂ or KMnO₄ to form sulfoxides or sulfones, with reaction rates dependent on solvent polarity and pH .

- Substitution : Nucleophilic attack at C5 (adjacent to the thioamide) occurs under basic conditions, enabling introduction of halides or alkyl groups. Kinetic studies suggest a two-step SNAr mechanism in polar aprotic solvents .

What biological activities have been reported for 4-Amino-2-methyl-1H-imidazole-5-carbothioamide, and what are the proposed targets?

Q. Basic Biological Profiling

- Antimicrobial Activity : MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) due to inhibition of dihydrofolate reductase (DHFR) .

- Anticancer Potential : IC₅₀ of 12 µM in HeLa cells via ROS-mediated apoptosis, though cytotoxicity varies with substituent modifications .

How do structural modifications impact the bioactivity of 4-Amino-2-methyl-1H-imidazole-5-carbothioamide compared to analogs like 5-Amino-2-mercapto-1-methylimidazole-4-carboxamide?

Q. Advanced Structure-Activity Relationship (SAR)

- Thioamide vs. Carboxamide : The thioamide group enhances metal-binding affinity (e.g., Zn²⁺ in enzyme active sites), increasing antimicrobial potency by 3–5× compared to carboxamide analogs .

- Methyl Substitution : The C2 methyl group improves metabolic stability (t₁/₂ > 4 hours in liver microsomes) by sterically hindering cytochrome P450 oxidation .

How can conflicting data on biological activity (e.g., variable IC₅₀ values) be resolved in studies of imidazole derivatives?

Q. Advanced Data Contradiction Analysis

- Experimental Design : Standardize assay conditions (e.g., cell line passage number, serum-free media) to reduce variability .

- Meta-Analysis : Use computational tools (e.g., PubChem BioActivity) to aggregate data and identify outliers. For example, discrepancies in anticancer activity may arise from differences in ROS quantification methods (flow cytometry vs. fluorescent probes) .

Tables for Key Data

Table 1. Comparative Bioactivity of Imidazole Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity Index (Cancer vs. Normal Cells) |

|---|---|---|---|

| 4-Amino-2-methyl-1H-imidazole-5-carbothioamide | DHFR | 12.0 | 8.5 |

| 5-Amino-2-mercapto-1-methylimidazole-4-carboxamide | Topoisomerase II | 25.4 | 3.2 |

Table 2. Optimization of Synthetic Yield via Computational Screening

| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NiCl₂ | DMF | 80 | 72 | 95 |

| CuI | THF | 60 | 58 | 89 |

| Predicted Optimal (ICReDD) | EtOH | 70 | 88 | 98 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.